![molecular formula C16H15N3OS B2932181 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide CAS No. 896678-60-7](/img/structure/B2932181.png)
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . These compounds have been designed and synthesized for their potential as potent phosphoinositide 3-kinase (PI3K) inhibitors .
Synthesis Analysis
These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
These compounds have been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Aplicaciones Científicas De Investigación
Phosphoinositide 3-Kinase Inhibition
This compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) , which plays a significant role in cell growth, proliferation, differentiation, motility, and survival . The inhibition of PI3K is a promising strategy for cancer therapy, as it can lead to the suppression of tumor growth. The compound’s ability to inhibit PI3K with a nanomolar IC50 value makes it a valuable candidate for anti-cancer drug development.
Antimicrobial Properties
The structural analogs of this compound have demonstrated antimicrobial activities, which could be explored further for the development of new antibiotics . Given the rise of antibiotic-resistant bacteria, novel compounds with antimicrobial properties are of great interest in pharmaceutical research.
Anti-inflammatory Applications
Compounds with the thiazolo[5,4-b]pyridine moiety have been reported to exhibit anti-inflammatory effects . This is particularly relevant for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antifungal Uses
The thiazolo[5,4-b]pyridine core structure has been associated with antifungal activity . This application is important in both agriculture, to protect crops from fungal infections, and medicine, to treat fungal infections in humans.
Antitumor Potential
Due to its PI3K inhibitory activity, this compound also has potential applications in antitumor therapies . It could be used to target specific pathways that are overactive in cancer cells, thereby inhibiting their growth and proliferation.
Mecanismo De Acción
Target of Action
The compound N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide is a potent inhibitor of the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target in cancer research .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer cells, leading to uncontrolled cell growth and survival . The IC50 of a representative compound could reach to 3.6 nm, indicating its potent inhibitory activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for many cellular processes, including growth and survival. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to reduced cell proliferation and increased cell death .
Result of Action
The inhibition of PI3K by this compound disrupts the PI3K/AKT/mTOR signaling pathway, which can lead to reduced cell proliferation and increased cell death, particularly in cancer cells where this pathway is often overactive . This makes the compound a potential candidate for cancer treatment.
Direcciones Futuras
The future directions of this compound could involve further testing and development as a potential PI3K inhibitor . This could include more comprehensive safety testing, as well as testing in various biological models to better understand its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-3-14(20)18-12-7-4-6-11(10(12)2)15-19-13-8-5-9-17-16(13)21-15/h4-9H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJRPVJSYWXAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(S2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime](/img/structure/B2932098.png)
![Ethyl 1-((4-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2932099.png)
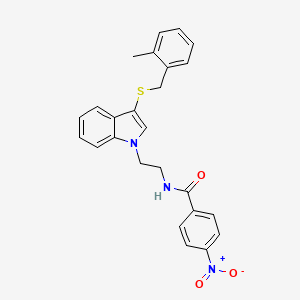


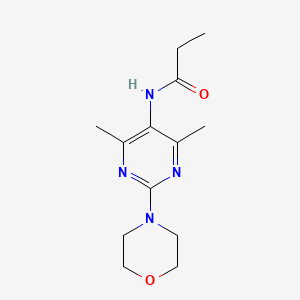
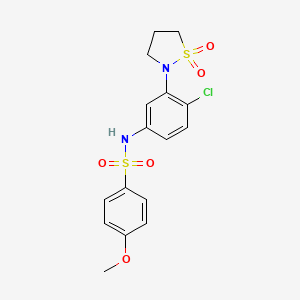
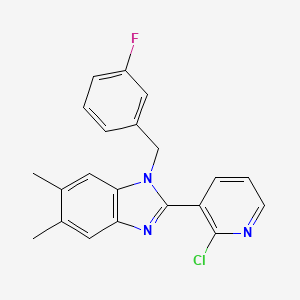
![4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2932107.png)
![1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2932109.png)
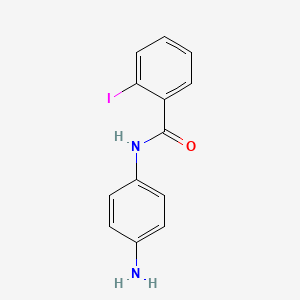

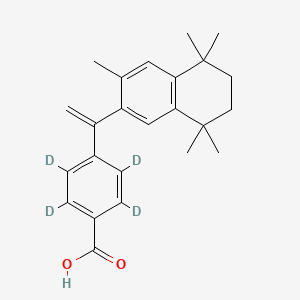
![Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2932119.png)